molecular formula C8H4ClF5O3S B14015199 2-Chloroethyl 2,3,4,5,6-pentafluorobenzene-1-sulfonate CAS No. 85650-14-2

2-Chloroethyl 2,3,4,5,6-pentafluorobenzene-1-sulfonate

Cat. No.: B14015199
CAS No.: 85650-14-2
M. Wt: 310.63 g/mol
InChI Key: MSDMGXQAORCCKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloroethoxysulfonyl)-2,3,4,5,6-pentafluoro-benzene is an aromatic compound characterized by the presence of a benzene ring substituted with five fluorine atoms and a sulfonyl group attached to a 2-chloroethoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloroethoxysulfonyl)-2,3,4,5,6-pentafluoro-benzene typically involves the following steps:

    Starting Material: The process begins with pentafluorobenzene.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate product with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloroethoxysulfonyl)-2,3,4,5,6-pentafluoro-benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as nitric acid (for nitration) or sulfuric acid (for sulfonation) can be used under controlled conditions.

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be employed to facilitate the substitution of the chlorine atom.

Major Products Formed

    Electrophilic Aromatic Substitution: Products include nitro or sulfonyl derivatives depending on the electrophile used.

    Nucleophilic Substitution: Products include ethers or other substituted derivatives depending on the nucleophile.

Mechanism of Action

Properties

CAS No.

85650-14-2

Molecular Formula

C8H4ClF5O3S

Molecular Weight

310.63 g/mol

IUPAC Name

2-chloroethyl 2,3,4,5,6-pentafluorobenzenesulfonate

InChI

InChI=1S/C8H4ClF5O3S/c9-1-2-17-18(15,16)8-6(13)4(11)3(10)5(12)7(8)14/h1-2H2

InChI Key

MSDMGXQAORCCKH-UHFFFAOYSA-N

Canonical SMILES

C(CCl)OS(=O)(=O)C1=C(C(=C(C(=C1F)F)F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.